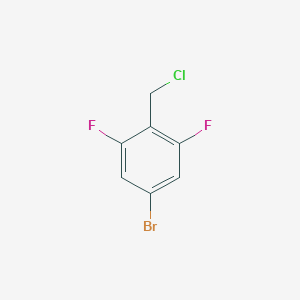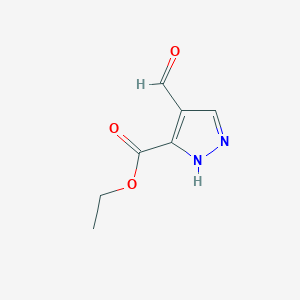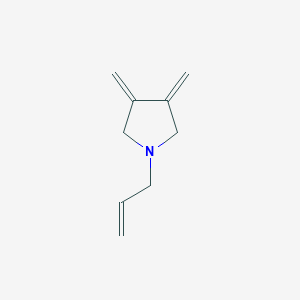
4-(Pyrrolidin-1-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further stabilized by two hydrochloride groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride typically involves the reaction of 4-chloroaniline with pyrrolidine in the presence of a suitable base. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by recrystallization. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects .
Comparación Con Compuestos Similares
- 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- 4-(1H-Imidazol-1-yl)aniline
- 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline
Comparison: 4-(Pyrrolidin-1-yl)aniline dihydrochloride is unique due to its specific structural features, such as the pyrrolidine ring attached to the aniline moiety. This structural arrangement imparts distinct chemical properties, making it suitable for various applications. In comparison, similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFTZBVGLLUPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610647 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163260-77-3 |
Source


|
| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)











![5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
